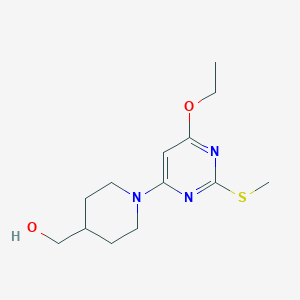

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, which is further substituted with ethoxy and methylthio groups

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound is used for research purposes

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, such as enzymes and receptors, by binding to their active sites and influencing their function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Pyrimidine derivatives are involved in a wide range of biochemical processes, including DNA synthesis and signal transduction .

Pharmacokinetics

The compound’s molecular weight of 28339 suggests it may have suitable properties for absorption and distribution in the body. The presence of functional groups such as the ethoxy and methylthio groups may influence its metabolism and excretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of ethyl acetoacetate with thiourea, followed by cyclization.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring is formed through a Mannich reaction involving formaldehyde, a secondary amine, and the pyrimidine core.

Attachment of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol.

Final Functionalization: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols and Amines: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

- (1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

- (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)ethanol

Uniqueness

The uniqueness of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methylthio groups on the pyrimidine ring, along with the piperidine moiety, makes it a versatile compound for various applications.

Activité Biologique

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol, identified by its CAS number 1353955-90-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C12H21ClN4OS with a molecular weight of 304.84 g/mol. It is characterized by the presence of both piperidine and pyrimidine moieties, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Prostate Cancer | LNCaP | Decreased migration |

These effects are attributed to the compound's ability to interfere with key cellular pathways involved in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This antimicrobial activity is believed to result from the disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Neuroprotective Effects

Preliminary research indicates that the compound may possess neuroprotective properties. In animal models, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Modulation of Signal Transduction Pathways : It has been suggested that the compound can modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and survival.

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage, thus exerting neuroprotective effects.

Case Studies

A notable case study involved the administration of this compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within tumor tissues .

Another study focused on its antimicrobial properties, where it was tested against various pathogens responsible for nosocomial infections. The findings indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

Propriétés

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-6-4-10(9-17)5-7-16/h8,10,17H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGTWVAWIULOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(CC2)CO)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.